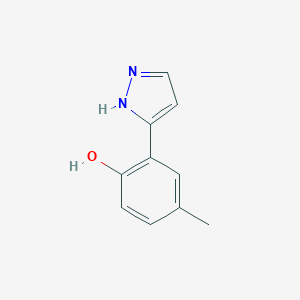

3-(2-Hydroxy-5-methylphenyl)pyrazole

Overview

Description

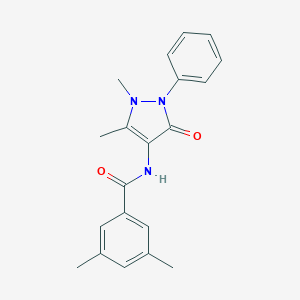

3-(2-Hydroxy-5-methylphenyl)pyrazole is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is used for research purposes .

Synthesis Analysis

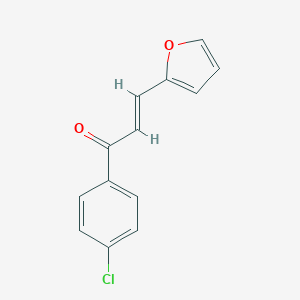

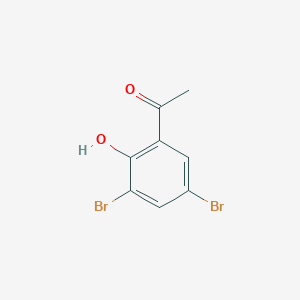

The synthesis of pyrazole derivatives, including this compound, often involves the reaction of hydrazine with chalcones . Another method involves the condensation of acetylacetone and hydrazine .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be influenced by the nature of their substituent groups . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity .

Chemical Reactions Analysis

Pyrazole derivatives, including this compound, can undergo various chemical reactions. For instance, they can react with terminal alkynes to form more complex structures . They can also undergo oxidation to form pyrazolines .

Physical and Chemical Properties Analysis

This compound is a colorless crystalline solid with a melting point of 102-108°C . It should be stored at 0-8°C .

Scientific Research Applications

Tautomerism Studies : Pyrazoles, including those with a 3-(2-Hydroxy-5-methylphenyl) structure, have been studied for their tautomerism, which is a chemical reaction that causes a compound to switch between two structural forms. This property is crucial for understanding the chemical behavior and stability of these compounds in different environments (Cornago et al., 2009).

Pharmacological Evaluation : Several studies have explored the pharmaceutical potential of pyrazole derivatives, including their use in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown potential in binding to various biological targets, indicating a broad range of therapeutic applications (Faheem, 2018).

Corrosion Inhibition and Antimicrobial Applications : Pyrazole derivatives have been evaluated for their efficiency as corrosion inhibitors for metal dissolution prevention and their antimicrobial activities against different bacterial strains. This highlights their potential use in industrial applications and material science (Sayed et al., 2018).

Cytotoxic Effects in Cancer Research : Certain pyrazole compounds, including those with a 3-(2-Hydroxy-5-methylphenyl) structure, have been synthesized and tested for their cytotoxic effects on cancer cell lines, showing potential as anticancer agents (Miernicka et al., 2008).

Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized and their antioxidant activities evaluated, indicating potential use in pharmaceutical formulations for diseases related to oxidative stress (Chkirate et al., 2019).

Synthesis of Ultraviolet Stabilizers : Research has been conducted on the development of new classes of ultraviolet stabilizers using C-(2'-hydroxyphenyl)pyrazoles, showcasing applications in materials science and possibly in the formulation of sunscreens (Catalán et al., 1992).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-(2-Hydroxy-5-methylphenyl)pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

This compound interacts with its targets through a process known as molecular docking . A molecular simulation study revealed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of leishmania and plasmodium species .

Pharmacokinetics

The compound is a colorless crystalline solid with a molecular weight of 174.2 , which may influence its pharmacokinetic properties.

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . In vitro studies have shown that it displays superior antipromastigote activity . Furthermore, it has been found to elicit better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at 0-8°C , suggesting that temperature could influence its stability.

Properties

IUPAC Name |

4-methyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOTULBCYDISHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425657 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57148-86-4 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57148-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

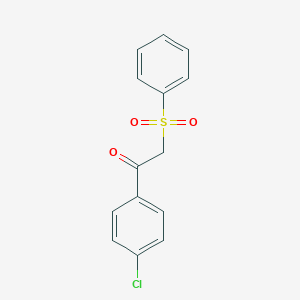

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 3-(2-Hydroxy-5-methylphenyl)pyrazole in forming metal complexes?

A1: this compound (H2Meppz) acts as a chelating ligand in the formation of high-nuclearity copper cage compounds. [] The molecule possesses two potential donor atoms: the nitrogen atom in the pyrazole ring and the oxygen atom of the hydroxyl group on the phenyl ring. This allows H2Meppz to bridge multiple copper ions, leading to the formation of intricate cage-like structures. [] For example, it forms a saddlelike cyclic Cu16 aggregate with a unique molecular skeleton. []

Q2: How does the structure of this compound influence its crystal packing?

A2: In the crystal structure of a derivative, 1-(2,4-dinitrophenyl)-3-(2-hydroxy-5-methylphenyl)pyrazole-4-carboxaldehyde, the molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom. [] This interaction influences the molecule's conformation. Additionally, intermolecular hydrogen bonding involving the carbonyl group and a neighboring molecule's hydrogen atom contributes to the overall crystal packing stability. [] These interactions highlight the role of hydrogen bonding in determining the solid-state arrangement of compounds containing the this compound moiety.

Q3: What are the magnetic properties of copper complexes incorporating this compound?

A3: The copper complex formed with H2Meppz, specifically the saddlelike cyclic Cu16 aggregate, exhibits overall antiferromagnetic interactions. [] This means the magnetic moments of the copper ions tend to align in opposite directions, leading to a decrease in the overall magnetic moment of the complex. Quantum Monte Carlo simulations suggest that all magnetic couplings between adjacent copper ions in this structure are antiferromagnetic. [] This information is valuable for understanding the electronic structure and potential applications of such complexes in areas like magnetochemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Acetyl-phenyl)-2-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B353795.png)

![4-[(Carboxymethyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B353809.png)

![Phenol, 2-[2-amino-6-(4-chlorophenyl)-4-pyrimidinyl]-](/img/structure/B353832.png)

![methyl 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoate](/img/structure/B353839.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B353850.png)

![N-(1,3-benzothiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B353851.png)